![molecular formula C19H15NO5S B488957 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid CAS No. 497082-21-0](/img/structure/B488957.png)

3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

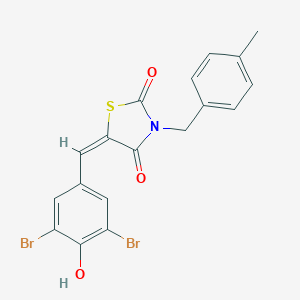

The compound “3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid” is a chemical with the linear formula C14H13NO5S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Thiazolidinediones, which include this compound, are sulfur-containing pentacyclic compounds that are present in numerous biological compounds .

Synthesis Analysis

Thiazolidinediones, including this compound, have been synthesized by researchers due to their involvement in various physiological activities . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H13NO5S . The exact mass of the compound is 293.03579362 g/mol .Chemical Reactions Analysis

Thiazolidinediones, including this compound, exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .Physical And Chemical Properties Analysis

The molecular weight of the compound is 293.30 g/mol . The compound has a topological polar surface area of 109 Ų .Scientific Research Applications

Antioxidant Activity

Thiazolidin-4-ones have been reported to exhibit antioxidant activity . This activity is crucial because oxidative stress is a factor in many diseases, including neurodegenerative disorders, cancer, and heart disease. Antioxidants can neutralize free radicals, which may prevent or delay some types of cell damage .

Anticancer Activity

The structural flexibility of thiazolidin-4-ones allows for the creation of compounds with potential anticancer properties . By modifying the thiazolidin-4-one ring system, researchers can design molecules that may interfere with cancer cell proliferation and induce apoptosis .

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases. Thiazolidin-4-ones derivatives have shown anti-inflammatory activity , suggesting their potential use in treating conditions like arthritis .

Antidiabetic Activity

Thiazolidin-4-ones are known to have antidiabetic effects . Some derivatives, such as pioglitazone and rosiglitazone, are already in use as antidiabetic drugs. They work by improving insulin sensitivity, which is beneficial for type 2 diabetes management .

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-ones make them candidates for developing new antibiotics. They have shown effectiveness against various Gram-positive and Gram-negative bacteria, which is vital given the rise of antibiotic-resistant strains .

Antitubercular Activity

Tuberculosis remains a significant global health challenge. Thiazolidin-4-ones have demonstrated antitubercular activity , indicating their potential as part of the treatment regimen for combating Mycobacterium tuberculosis .

Antiparasitic Activity

Parasitic infections are widespread and can cause severe diseases. Thiazolidin-4-ones have shown antiparasitic activity , which could lead to new treatments for infections caused by parasites .

Antiviral Activity

With the ongoing threat of viral epidemics, the development of new antiviral drugs is critical. Thiazolidin-4-ones have been explored for their antiviral properties , which could be beneficial in creating treatments for various viral infections .

Future Directions

properties

IUPAC Name |

3-[[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5S/c1-25-15-7-5-12(6-8-15)10-16-17(21)20(19(24)26-16)11-13-3-2-4-14(9-13)18(22)23/h2-10H,11H2,1H3,(H,22,23)/b16-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBZCYWYYYAQNY-MHWRWJLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B488876.png)

![2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B488877.png)

![2-[4-(4-Fluoro-phenyl)-thiazol-2-ylsulfanyl]-N-pyridin-2-yl-acetamide](/img/structure/B488878.png)

![3-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488948.png)

![3-{[3-(3-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B488952.png)

![3-[5-(Naphthalen-1-ylamino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B488953.png)

![3-({5-[(2-Ethoxy-2-oxoethyl)-4-methylanilino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B488954.png)

![Ethyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B488958.png)

![3-{[5-(2-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488960.png)

![3-{[5-(4-Hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488962.png)